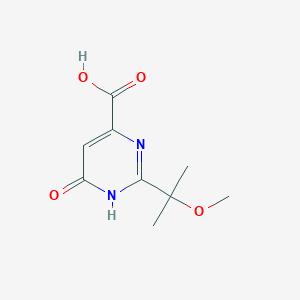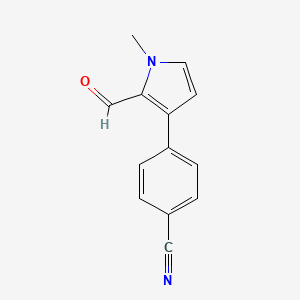
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is a compound that features a pyrrole ring substituted with a formyl group and a methyl group, attached to a benzonitrile moiety. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .
准备方法
Synthetic Routes and Reaction Conditions
One common method to synthesize pyrrole derivatives involves the Paal–Knorr reaction.
Industrial Production Methods
Industrial production methods for pyrrole derivatives often involve catalytic processes that are highly tolerant of various functional groups. For instance, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization can be used to form the pyrrole ring .
化学反应分析
Types of Reactions
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile can undergo various types of reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Major Products
Oxidation: 4-(2-Carboxy-1-methyl-1H-pyrrol-3-yl)benzonitrile.
Reduction: 4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzylamine.
Substitution: Various halogenated derivatives depending on the substituent used.
科学研究应用
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
相似化合物的比较
Similar Compounds
4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid: Similar structure with a methoxymethyl group and a butanoic acid moiety.
4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid: Similar structure with a hydroxymethyl group and a butanoic acid moiety.
Uniqueness
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of a benzonitrile moiety, which can impart distinct chemical and biological properties compared to other pyrrole derivatives .
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-(2-formyl-1-methylpyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H10N2O/c1-15-7-6-12(13(15)9-16)11-4-2-10(8-14)3-5-11/h2-7,9H,1H3 |
InChI 键 |
ZQPNYUVQMUTLSL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C1C=O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


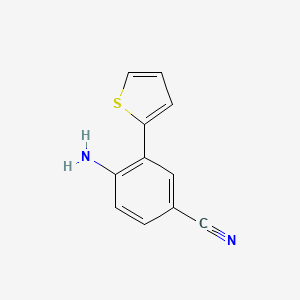
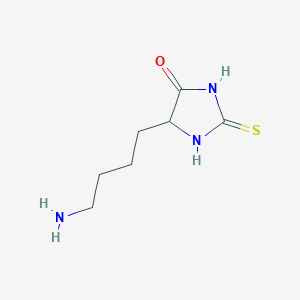

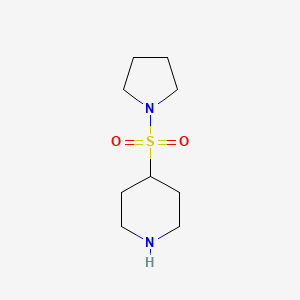
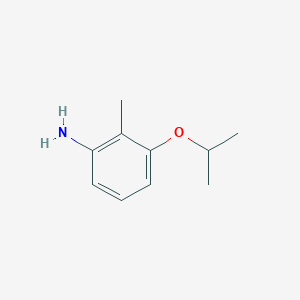

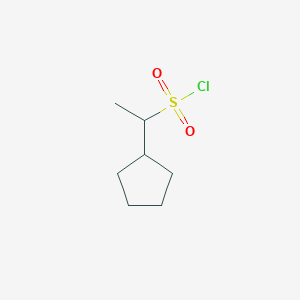
![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)
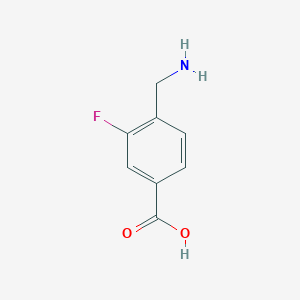
![4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole](/img/structure/B13226591.png)
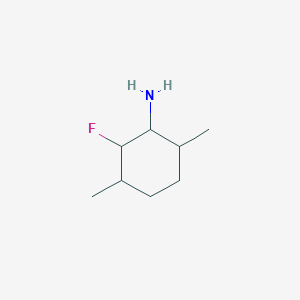
![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)
![1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)
